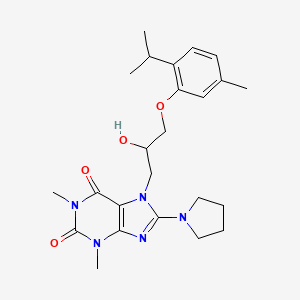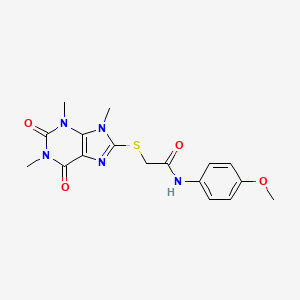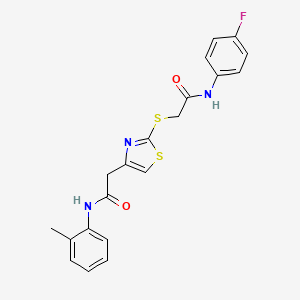![molecular formula C12H24ClNO B2416960 11-Propan-2-yl-3-oxa-9-azaspiro[5.5]undecane;hydrochloride CAS No. 2411221-09-3](/img/structure/B2416960.png)
11-Propan-2-yl-3-oxa-9-azaspiro[5.5]undecane;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“11-Propan-2-yl-3-oxa-9-azaspiro[5.5]undecane;hydrochloride” is a chemical compound with the molecular formula C12H24ClNO and a molecular weight of 233.78 . It is also known as "7-isopropyl-3-oxa-9-azaspiro[5.5]undecane hydrochloride" .
Molecular Structure Analysis
The InChI code for this compound is1S/C12H23NO.ClH/c1-10(2)11-9-13-6-3-12(11)4-7-14-8-5-12;/h10-11,13H,3-9H2,1-2H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.
Scientific Research Applications
Chemical Synthesis and Structure
Spiroaminals, including compounds like 11-Propan-2-yl-3-oxa-9-azaspiro[5.5]undecane;hydrochloride, represent challenging targets for chemical synthesis due to their novel skeletons and potential applications. They are cores of natural or synthetic products with significant biological activities (Sinibaldi & Canet, 2008).
Pharmacological Applications
The derivatives of 1-oxa-9-azaspiro[5.5]undecane have been used in the synthesis of antibacterial agents. These compounds showed specific activity against certain strains of bacteria, indicating their potential in the development of new antibacterial drugs (Lukin et al., 2022).
Antihypertensive Properties
9-Substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones, a related class of compounds, were investigated for antihypertensive effects. The study identified specific derivatives with significant antihypertensive activity, suggesting a potential application in hypertension treatment (Clark et al., 1983).
Reactivity and Chemical Properties
The enhanced reactivity of certain spiro compounds, including 9-oxa-1,5-dithiaspiro[5.5]undecane derivatives, was observed in specific chemical reactions. This suggests their potential as useful intermediates in various synthetic applications (Rashevskii et al., 2020).
Chirality and Synthesis
Studies on chirality, such as the synthesis of (R)-spirobi-1,4-dioxan from D-fructose, showcase the importance of these compounds in understanding and manipulating molecular symmetry and chirality in chemical synthesis (Chan et al., 1982).
Peptide Synthesis
Spiro compounds like 3-azaspiro[5,5]undecane derivatives have been utilized in the synthesis of N-protected amino acid esters, demonstrating their role in facilitating peptide synthesis (Rao et al., 2016).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P264 (wash thoroughly after handling), P271 (use only outdoors or in a well-ventilated area), P280 (wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P312 (Call a POISON CENTER or doctor/physician if you feel unwell), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention), P362 (Take off contaminated clothing and wash before reuse), P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up), and P501 (Dispose of contents/container to an approved waste disposal plant) .
properties
IUPAC Name |
11-propan-2-yl-3-oxa-9-azaspiro[5.5]undecane;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO.ClH/c1-10(2)11-9-13-6-3-12(11)4-7-14-8-5-12;/h10-11,13H,3-9H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXXATZSMHWFKPC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CNCCC12CCOCC2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.78 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-[(Z)-2-cyano-3-(2,4-difluoroanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid](/img/structure/B2416877.png)
![tert-Butyl ((1-aminotetrahydro-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-pyran]-4-yl)methyl)carbamate](/img/structure/B2416882.png)

![4-(3-chlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B2416884.png)


![5-Pyrrolidin-1-ylsulfonyl-2-[5-(trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2416887.png)






![6-(Furan-2-ylmethyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2416900.png)